REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[CH:16]=[CH:15][C:7]([CH:8]=[CH:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:6][CH:5]=1.C1(C)C=CC(S([CH2:26][N+:27]#[C-:28])(=O)=O)=CC=1>CCOCC.O>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([C:8]2[C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:26][NH:27][CH:28]=2)=[CH:15][CH:16]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
23.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=CC(=O)OCC)C=C1
|
Name
|
|
Quantity
|
19.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)C[N+]#[C-])C
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After another 10 minutes stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added from an additional funnel
|
Type
|
CUSTOM
|
Details
|
results
|
Type
|
TEMPERATURE
|
Details
|
in gentle refluxing of the mixture
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted four times with ether which
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is then dried over magnessium sulfate
|
Type
|
CONCENTRATION
|
Details
|
by concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting solid is recrystallized from ethylene dichlorite
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C=1C(=CNC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 25.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |